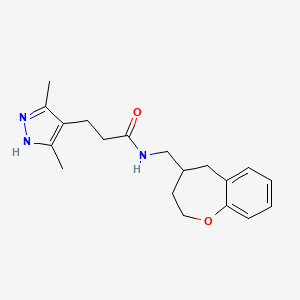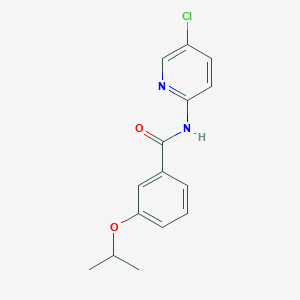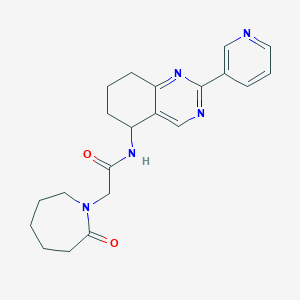![molecular formula C16H24N4OS B5650917 2-isopropyl-N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B5650917.png)
2-isopropyl-N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazole derivative, similar to antipyrine-like compounds. Its structure and properties relate to the broader family of pyrazole derivatives, which have been extensively studied for various biological activities.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves the reaction of appropriate precursors with a focus on achieving specific substituents on the pyrazole ring. These processes are typically characterized by good yields and are complemented by spectroscopic characterization (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques like X-ray diffraction, Hirshfeld surface analysis, and DFT calculations. These methods provide insights into intermolecular interactions, crystal packing, and the energetic relevance of bonding interactions (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, forming structures stabilized by hydrogen bonds and other interactions. The reactivity is influenced by substituents on the pyrazole ring and the overall molecular framework (Martins et al., 2002).
Physical Properties Analysis
The physical properties, including stability and crystallization behavior, are often determined through methods like single crystal X-ray diffraction and thermogravimetric analysis. These studies provide information on crystal systems, space groups, and thermal stability (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, such as electronic structures and interaction energies, are analyzed using computational methods like DFT. These analyses reveal insights into the electronic configuration and potential reactivity of the compound (Girreser et al., 2016).
Propiedades
IUPAC Name |
N,4-dimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4OS/c1-11(2)15-18-12(3)14(22-15)16(21)19(4)8-6-7-13-9-17-20(5)10-13/h9-11H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQCBVKDEVEGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(=O)N(C)CCCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5650836.png)


![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5650850.png)
![(3R*,4S*)-3,4-dimethyl-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinol](/img/structure/B5650859.png)
![2-cyclopropyl-5-{1-ethyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}-4-methylpyrimidine](/img/structure/B5650861.png)
![3-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}-2-naphthol](/img/structure/B5650881.png)


![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5650908.png)
![2-[(2-methoxy-5-methylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5650910.png)
![6,8-dichloro-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B5650919.png)
![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5650929.png)
![3-(2-quinolinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5650936.png)